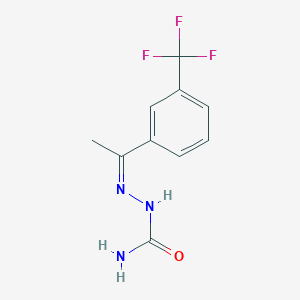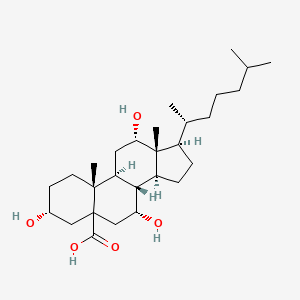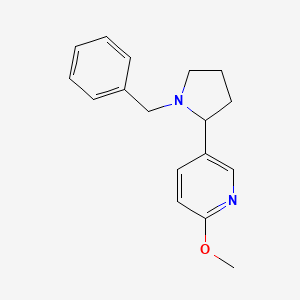![molecular formula C30H52O23S B15061624 methyl 3-[2-[(2R,3R,4R,5S,6R)-5-[(2S,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylsulfanyl]propanoate](/img/structure/B15061624.png)
methyl 3-[2-[(2R,3R,4R,5S,6R)-5-[(2S,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylsulfanyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CARBOMETHOXYETHYLTHIOETHYL 4-O-(4-O-[6-O-{A-D-GLUCOPYRANOSYL}-A-D-GLUCOPYRANOSYL]-A-D-GLUCOPYRANOSYL)-B-D-GLUCOPYRANOSIDE is a complex glycoside compound. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound is notable for its multiple glucopyranosyl units, which are forms of glucose, making it a tetrasaccharide derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CARBOMETHOXYETHYLTHIOETHYL 4-O-(4-O-[6-O-{A-D-GLUCOPYRANOSYL}-A-D-GLUCOPYRANOSYL]-A-D-GLUCOPYRANOSYL)-B-D-GLUCOPYRANOSIDE typically involves multi-step organic synthesis. The process begins with the protection of hydroxyl groups on the glucose units to prevent unwanted reactions. This is followed by the formation of glycosidic bonds between the glucose units and the attachment of the carbomethoxyethylthioethyl group. The final steps involve deprotection of the hydroxyl groups to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, which offers higher specificity and yield compared to chemical synthesis. Enzymes such as glycosyltransferases can be used to catalyze the formation of glycosidic bonds under mild conditions, reducing the need for protective groups and harsh reagents .
Análisis De Reacciones Químicas
Types of Reactions
CARBOMETHOXYETHYLTHIOETHYL 4-O-(4-O-[6-O-{A-D-GLUCOPYRANOSYL}-A-D-GLUCOPYRANOSYL]-A-D-GLUCOPYRANOSYL)-B-D-GLUCOPYRANOSIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions to release the individual sugar units.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., glycosidases) can facilitate the hydrolysis of glycosidic bonds.
Major Products
The major products of these reactions include various oxidized or reduced forms of the original compound, as well as the individual glucose units released during hydrolysis .
Aplicaciones Científicas De Investigación
CARBOMETHOXYETHYLTHIOETHYL 4-O-(4-O-[6-O-{A-D-GLUCOPYRANOSYL}-A-D-GLUCOPYRANOSYL]-A-D-GLUCOPYRANOSYL)-B-D-GLUCOPYRANOSIDE has several applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its role in cellular signaling and metabolism due to its multiple glucose units.
Industry: Used in the synthesis of complex carbohydrates and glycoproteins for various industrial applications.
Mecanismo De Acción
The mechanism of action of CARBOMETHOXYETHYLTHIOETHYL 4-O-(4-O-[6-O-{A-D-GLUCOPYRANOSYL}-A-D-GLUCOPYRANOSYL]-A-D-GLUCOPYRANOSYL)-B-D-GLUCOPYRANOSIDE involves its interaction with specific enzymes and receptors in biological systems. The compound can be hydrolyzed by glycosidases to release glucose units, which can then participate in various metabolic pathways. The carbomethoxyethylthioethyl group may also interact with cellular proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Luteolin 7-O-[(6″′-caffeoyl)-β-D-glucopyranosyl-(1→6)]-β-D-glucopyranoside: A flavone glycoside with similar glycosidic bonds but different aglycone structure.
2-O-α-D-glucopyranosyl-L-ascorbic acid: A vitamin C derivative with a single glucose unit attached.
Uniqueness
CARBOMETHOXYETHYLTHIOETHYL 4-O-(4-O-[6-O-{A-D-GLUCOPYRANOSYL}-A-D-GLUCOPYRANOSYL]-A-D-GLUCOPYRANOSYL)-B-D-GLUCOPYRANOSIDE is unique due to its multiple glucose units and the presence of the carbomethoxyethylthioethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for studying complex carbohydrate structures and their interactions in biological systems .
Propiedades
Fórmula molecular |
C30H52O23S |
|---|---|
Peso molecular |
812.8 g/mol |
Nombre IUPAC |
methyl 3-[2-[(2R,3R,4R,5S,6R)-5-[(2S,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylsulfanyl]propanoate |
InChI |
InChI=1S/C30H52O23S/c1-45-14(34)2-4-54-5-3-46-27-23(43)19(39)25(11(7-32)49-27)53-30-24(44)20(40)26(12(8-33)50-30)52-29-22(42)18(38)16(36)13(51-29)9-47-28-21(41)17(37)15(35)10(6-31)48-28/h10-13,15-33,35-44H,2-9H2,1H3/t10-,11-,12+,13-,15-,16-,17+,18+,19-,20+,21-,22-,23-,24+,25-,26+,27-,28+,29-,30+/m1/s1 |
Clave InChI |
MKTPIJALRAGUNO-STLCUDFRSA-N |
SMILES isomérico |
COC(=O)CCSCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O)O)O)O |
SMILES canónico |
COC(=O)CCSCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Chloromethyl)-6-fluorobenzo[d]isoxazole](/img/structure/B15061551.png)

![[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B15061575.png)
![ethyl (2E)-3-{5-chloro-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15061583.png)
![rac-(1R,4S,5S)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B15061588.png)
![N-{9-[(1R,2R,4R,5R)-1,5-dihydroxy-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-yl]-9H-purin-6-yl}benzamide](/img/structure/B15061594.png)
![2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride](/img/structure/B15061599.png)





![[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15061654.png)
![tert-butyl (1S,5R,6R)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15061664.png)
